![molecular formula C25H25N5O2S2 B2358822 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 921830-33-3](/img/structure/B2358822.png)
2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
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Overview
Description
The compound “2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide” is a versatile material that finds applications in diverse scientific research due to its unique properties. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR and 13C-NMR data of a similar compound were reported .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For example, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Physical And Chemical Properties Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound could be used in the development of OLED materials due to its structural similarity to compounds that exhibit photoluminescence. For instance, related compounds with benzo[d]thiazol-2-yl groups have been used as ligands for boron-difluoride complexes, showing promising electroluminescent properties . The presence of a thiazolyl group in the compound suggests it may have similar applications in OLEDs, potentially improving the efficiency and color purity of the devices.
Photocatalysis
The thiazolyl and benzothiazolyl moieties within the structure are known to participate in photocatalytic processes. This compound could be investigated for its ability to act as a photocatalyst in the production of hydrogen gas from water, which is a clean and renewable energy source . Its application in photocatalysis could lead to advancements in solar energy conversion and storage.
Prostaglandin Synthesis Inhibition
Compounds with similar structures have been studied for their ability to inhibit prostaglandin H synthetase, which is involved in the inflammatory response . This compound could be researched for its potential anti-inflammatory properties, which might be useful in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, some compounds showed promising quorum-sensing inhibitors with IC50 values for COX-1 inhibition . Moreover, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Future Directions
properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S2/c1-15-6-11-20-21(12-15)34-23(29-20)16-7-9-18(10-8-16)26-22(31)13-19-14-33-25(28-19)30-24(32)27-17-4-2-3-5-17/h6-12,14,17H,2-5,13H2,1H3,(H,26,31)(H2,27,28,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXSFMRFNDDGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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